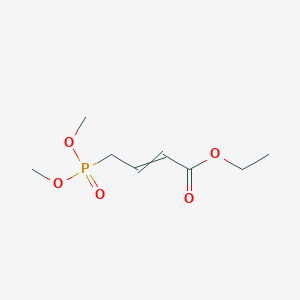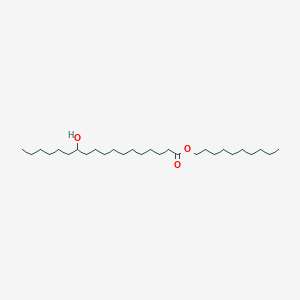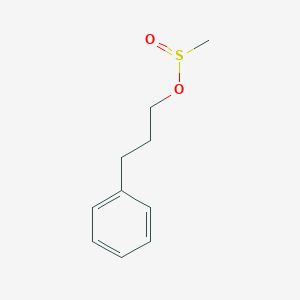
3-Phenylpropyl methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl methanesulfinate is an organosulfur compound with the molecular formula C10H14O2S It is characterized by the presence of a phenyl group attached to a propyl chain, which is further linked to a methanesulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl methanesulfinate typically involves the reaction of 3-phenylpropyl alcohol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SOCl→C6H5CH2CH2CH2SOCH3+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Phenylpropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl methanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-Phenylpropyl methanesulfonate
- 3-Phenylpropyl sulfoxide
- 3-Phenylpropyl sulfone
Comparison:
- 3-Phenylpropyl methanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinyl group. It is more stable and less reactive.
- 3-Phenylpropyl sulfoxide: An oxidized form of 3-Phenylpropyl methanesulfinate. It has different reactivity and is used in different chemical transformations.
- 3-Phenylpropyl sulfone: Further oxidized form, with distinct chemical properties and applications.
This compound stands out due to its unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
393781-86-7 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-phenylpropyl methanesulfinate |
InChI |
InChI=1S/C10H14O2S/c1-13(11)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
DOLLYQMFYVIQQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


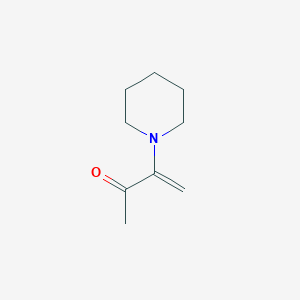
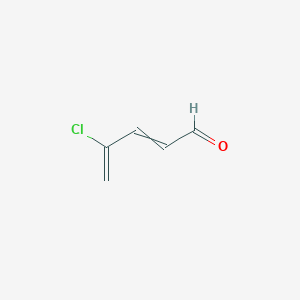
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
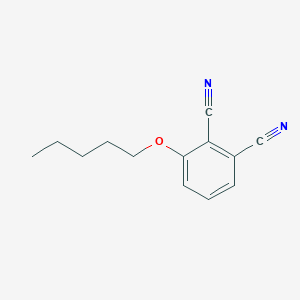
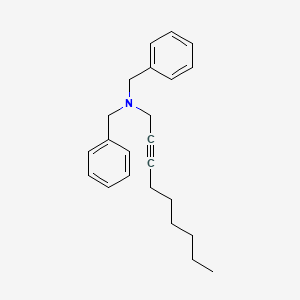
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
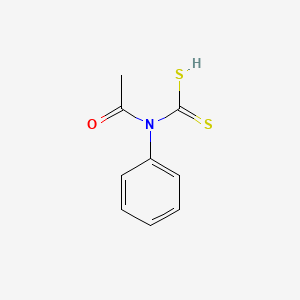
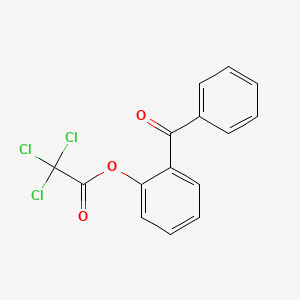
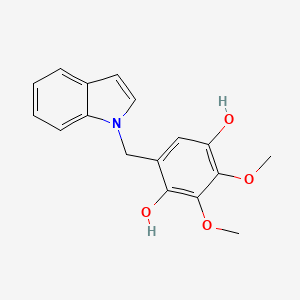
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
